molecular formula C17H12N2O2 B1358628 2-(Methoxy(4-phenoxyphenyl)methylene)malononitrile CAS No. 330792-69-3

2-(Methoxy(4-phenoxyphenyl)methylene)malononitrile

Cat. No.: B1358628
CAS No.: 330792-69-3
M. Wt: 276.29 g/mol
InChI Key: IRVRZQLHMPWLLY-UHFFFAOYSA-N
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Description

2-(Methoxy(4-phenoxyphenyl)methylene)malononitrile is an organic compound with the molecular formula C17H12N2O2 and a molecular weight of 276.29 g/mol . This compound is known for its unique structure, which includes a methoxy group, a phenoxyphenyl group, and a malononitrile moiety. It is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

The synthesis of 2-(Methoxy(4-phenoxyphenyl)methylene)malononitrile typically involves the reaction of 4-phenoxybenzaldehyde with malononitrile in the presence of a base such as sodium methoxide. The reaction is carried out in a suitable solvent like ethanol under reflux conditions . The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

2-(Methoxy(4-phenoxyphenyl)methylene)malononitrile undergoes various chemical reactions, including:

Scientific Research Applications

2-(Methoxy(4-phenoxyphenyl)methylene)malononitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Methoxy(4-phenoxyphenyl)methylene)malononitrile involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. Its effects are mediated through binding to specific receptors or enzymes, leading to changes in cellular functions .

Comparison with Similar Compounds

2-(Methoxy(4-phenoxyphenyl)methylene)malononitrile can be compared with other similar compounds such as:

These comparisons highlight the unique structure and properties of this compound, making it valuable in scientific research and industrial applications.

Properties

IUPAC Name

2-[methoxy-(4-phenoxyphenyl)methylidene]propanedinitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N2O2/c1-20-17(14(11-18)12-19)13-7-9-16(10-8-13)21-15-5-3-2-4-6-15/h2-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRVRZQLHMPWLLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=C(C#N)C#N)C1=CC=C(C=C1)OC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901220892
Record name 2-[(Methoxy)(4-phenoxyphenyl)methylene]malononitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901220892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

330792-69-3
Record name 2-[(Methoxy)(4-phenoxyphenyl)methylene]malononitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=330792-69-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[(Methoxy)(4-phenoxyphenyl)methylene]malononitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901220892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

1,1-Dicyano-2-hydroxy-2-(4-phenoxyphenyl)ethene (56.5 g) in acetonitrile (780 mL) and methanol (85 mL) is stirred under nitrogen at 0° C. while adding diisopropylethylamine (52.5 mL) followed by 2M trimethylsilyldiazomethane (150 mL) in THF. The reaction is stirred for 2 days at 20° C., and then 2 g of silica is added (for chromatography). The brown-red solution is evaporated in vacuo, the residue dissolved in ethyl acetate and washed well with water then brine, dried and evaporated. The residue is extracted with diethyl ether (3×250 mL), decanting from insoluble oil. Evaporation of the ether extracts gives 22.5 g of 1,1-dicyano-2-methoxy-2-(4-phenoxyphenyl)ethene as a pale orange solid. The insoluble oil is purified by flash chromatography to give 15.0 g of a red-orange oil.
Quantity
56.5 g
Type
reactant
Reaction Step One
Quantity
780 mL
Type
solvent
Reaction Step One
Quantity
85 mL
Type
solvent
Reaction Step One
Quantity
52.5 mL
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
reactant
Reaction Step Three
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Quantity
0 (± 1) mol
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Synthesis routes and methods II

Procedure details

A solution of 2-(hydroxy(4-phenoxyphenyl)methylene)malononitrile (50 g, 190.8 mmol) in CH(OMe)3 (500 mL) was heated to 75° C. for 16 hr. Then the mixture was concentrated to a residue and washed with MeOH (50 mL) to give 25 g (47.5%) of 2-(methoxy(4-phenoxyphenyl)methylene)malononitrile as a yellow solid. 1H NMR (DMSO-d6) δ 7.70 (d, J=8.4 Hz, 2H), 7.52-7.45 (m, 2H), 7.28 (t, J=7.6 Hz, 1H), 7.22-7.06 (m, 4H), 3.93 (s, 3H). MS (ESI) m/e [M+1]+ 276.9.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

1,1-Dicyano-2-hydroxy-2-(4-phenoxyphenyl)ethene (Intermediate Z) (56.5 g) in 780 mL acetonitrile and 85 mL methanol was stirred under nitrogen at 0° C. while adding 52.5 mL diisopropylethylamine then 150 mL 2M-trimethylsilyldiazomethane in THF. After stirring for 2 days at 20° C., 2 g silica for chromatography was added: no further evolution of nitrogen was noted. The brown-red solution was evaporated in vacuo, the residue dissolved in ethyl acetate and washed well with water then brine, dried and evaporated. The residue was extracted with diethyl ether (3×250 mL), decanting from insoluble oil. Evaporation of the ether extracts gave 22.5 g of 1,1-Dicyano-2-methoxy-2-(4-phenoxyphenyl)ethene as a pale orange solid almost pure by t.l.c. (3:2 ethyl acetate:cyclohexane). The insoluble oil was purified by flash chromatography giving 15.0 g red-orange oil. Combined yield (63%) 1H NMR (DMSO-d6, 400 MHz) 7.71 (d, 2H), 7.48 (m, 2H), 7.29 (m, 1H), 7.16 (m, 4H), 3.93 (s, 3H).
Quantity
56.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
780 mL
Type
solvent
Reaction Step One
Quantity
85 mL
Type
solvent
Reaction Step One
Quantity
52.5 mL
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reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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